(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a bromophenyl group, an ethylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features could make it a candidate for the development of new drugs or therapeutic agents.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (R,E)-N-(1-(3-chlorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(3-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(1-(3-iodophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to its analogs, (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various synthetic and research applications.
Properties
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-6-5-7-11(13)8-10/h5-8H,1-4H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYVHAAXTPZBPB-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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